

# In-Depth Technical Guide: 1,3,5-Trimethoxy-2-nitrobenzene

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## Compound of Interest

Compound Name: *1,3,5-Trimethoxy-2-nitrobenzene*

Cat. No.: *B085831*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides comprehensive information on **1,3,5-Trimethoxy-2-nitrobenzene**, a key chemical intermediate. While direct applications in drug development are not prominent, its primary role is as a precursor to 2,4,6-trimethoxyaniline, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.<sup>[1]</sup> This document outlines its chemical identity, physical properties, synthesis protocols, and its pivotal role in synthetic chemistry.

## Chemical Identity and Properties

- IUPAC Name: **1,3,5-trimethoxy-2-nitrobenzene**<sup>[2]</sup>
- CAS Number: 14227-18-0<sup>[2]</sup>

The physical and chemical properties of **1,3,5-Trimethoxy-2-nitrobenzene** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>5</sub>	PubChem[2]
Molecular Weight	213.19 g/mol	PubChem[2]
Exact Mass	213.06372245 Da	PubChem[2]
Appearance	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
Solubility	Not specified	-

## Synthesis of 1,3,5-Trimethoxy-2-nitrobenzene

The synthesis of **1,3,5-Trimethoxy-2-nitrobenzene** is typically achieved through the electrophilic nitration of 1,3,5-trimethoxybenzene. However, the high activation of the benzene ring by the three methoxy groups makes the reaction prone to the formation of by-products and more highly nitrated species, such as 1,3,5-trimethoxy-2,4,6-trinitrobenzene. Obtaining the mono-nitro derivative in high yield can be challenging.

## Experimental Protocol: Nitration of 1,3,5-Trimethoxybenzene

This protocol is adapted from studies on the nitration of 1,3,5-trimethoxybenzene. Precise control of reaction conditions is crucial to favor the formation of the mono-nitro product.

Materials:

- 1,3,5-Trimethoxybenzene
- Concentrated Sulfuric Acid (98%)
- Sodium Nitrate
- Crushed Ice

- Water
- Reaction vessel (round-bottom flask)
- Magnetic stirrer and stir bar
- Cooling bath (ice-salt)

Procedure:[3]

- In a reaction vessel, cool concentrated sulfuric acid to 0-5 °C using a cooling bath.
- Slowly add 1,3,5-trimethoxybenzene to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.
- Gradually add solid sodium nitrate in small portions to the mixture. Monitor the temperature closely to prevent a rapid increase.
- After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice. This will precipitate the crude product.
- Filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral to remove any residual acid.
- Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent.

## Application as a Chemical Intermediate

The primary utility of **1,3,5-Trimethoxy-2-nitrobenzene** in the context of drug development and complex molecule synthesis is its role as an intermediate for the production of 2,4,6-trimethoxyaniline. The nitro group can be readily reduced to an amino group, which is a versatile functional handle for a wide range of subsequent chemical transformations.

# Experimental Protocol: Reduction to 2,4,6-Trimethoxyaniline

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Materials:

- **1,3,5-Trimethoxy-2-nitrobenzene**
- Ethanol or Acetic Acid (as solvent)
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution
- Ether or Ethyl Acetate (for extraction)
- Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

General Procedure:

- Dissolve **1,3,5-Trimethoxy-2-nitrobenzene** in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
- Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
- Heat the reaction mixture under reflux for a period sufficient to ensure complete reduction of the nitro group (monitor by TLC).
- After cooling, neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.
- Extract the aqueous mixture with an organic solvent like ether or ethyl acetate multiple times.

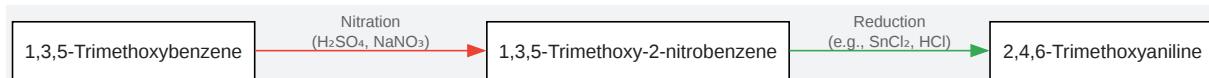
- Combine the organic extracts and wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to yield crude 2,4,6-trimethoxyaniline, which can be further purified by distillation or chromatography.

## Synthetic Utility and Workflows

2,4,6-trimethoxyaniline is a valuable precursor for synthesizing a variety of more complex molecules, including those with potential biological activity.<sup>[1]</sup> The amino group allows for the formation of amides, imines, and diazonium salts, which can then be used in a multitude of coupling reactions to build intricate molecular frameworks.

## Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving **1,3,5-TriMethoxy-2-nitrobenzene**.



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Caption: Synthesis of 2,4,6-TriMethoxyaniline from 1,3,5-TriMethoxybenzene.



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Caption: General workflow for synthesizing bioactive molecules from 2,4,6-TriMethoxyaniline.

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## References

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- To cite this document: BenchChem. [In-Depth Technical Guide: 1,3,5-Trimethoxy-2-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085831#1-3-5-trimethoxy-2-nitrobenzene-cas-number-and-iupac-name]

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